The synthesis of ML2-SA1 involves a two-step procedure that incorporates various chemical reactions to construct the desired molecular framework. The initial step typically involves the formation of key intermediates from commercially available starting materials, followed by further modifications to achieve the final compound .
Key technical details include:
The molecular structure of ML2-SA1 is characterized by its unique arrangement of functional groups that facilitate its interaction with TRPML2. Although specific structural data is not provided in the search results, it can be inferred that the compound features:
The three-dimensional arrangement of these groups is vital for its specificity towards TRPML2 channels.
ML2-SA1 participates in several chemical reactions that underscore its mechanism of action. Notably:
These reactions illustrate the compound's role in modulating cellular signaling pathways critical for immune function.
The mechanism by which ML2-SA1 exerts its effects involves several steps:
This process highlights ML2-SA1's potential as a therapeutic agent in enhancing innate immunity.
While specific quantitative data regarding the physical properties of ML2-SA1 is limited in the search results, general characteristics can be inferred based on similar compounds:
These properties influence how ML2-SA1 behaves in biological systems and its suitability for therapeutic applications.
ML2-SA1 has several promising applications in scientific research and potential therapeutic contexts:
The Transient Receptor Potential Mucolipin (TRPML) subfamily constitutes a trio of endolysosomal cation channels—TRPML1, TRPML2, and TRPML3—that share significant structural homology yet exhibit distinct subcellular localization and physiological functions. All three isoforms are six-transmembrane (6TM) domain channels activated by the phosphoinositide PI(3,5)P₂ and permeable to Ca²⁺, Na⁺, and K⁺ ions [3] [9]. TRPML1 is ubiquitously expressed and localizes predominantly to late endosomes/lysosomes (LE/LY), where it regulates lysosomal exocytosis, autophagy, and membrane repair. TRPML3 resides in early endosomes and plasma membranes and is linked to organellar pH sensing. TRPML2, while structurally similar (Figure 1), exhibits a unique expression pattern concentrated in recycling endosomes (Rab11⁺/TfR⁺ vesicles) and is highly enriched in immune cells like macrophages, B-cells, and dendritic cells [5] [9]. Functionally, TRPML channels serve as critical regulators of endolysosomal trafficking:
Table 1: TRPML Channel Isoform Characteristics
Isoform | Primary Localization | Key Physiological Roles | Expression Pattern |
---|---|---|---|
TRPML1 | Late endosomes/Lysosomes | Autophagy, Lysosomal exocytosis, Membrane repair | Ubiquitous |
TRPML2 | Recycling endosomes (Rab11⁺/TfR⁺), Early endosomes | Chemokine secretion, Immune cell migration, Osmosensing | Immune cells (macrophages, B-cells), Sensory neurons |
TRPML3 | Early endosomes, Plasma membrane | Endosomal pH sensing, Iron homeostasis | Melanocytes, Inner ear hair cells |
TRPML2 has emerged as a pivotal regulator of innate immunity through its dual roles in chemokine trafficking and osmosensation. In macrophages, Toll-like receptor (TLR) activation by pathogens (e.g., bacterial LPS) upregulates TRPML2 expression >20-fold, positioning it as an interferon-inducible effector [5] [9]. Mechanistically, TRPML2 activation:
Figure 2: TRPML2-Mediated Vesicular RecyclingHypotonic Stress
→ Membrane Tension Increase
→ TRPML2 Activation (via L314)
→ Ca²⁺ Efflux
→ Accelerated Recycling Endosome Trafficking
Prior to ML2-SA1, TRPML research was hampered by the lack of isoform-selective pharmacological tools. Widely used agonists exhibited cross-reactivity:
This non-selectivity obscured isoform-specific functions, particularly for TRPML2, whose roles were inferred indirectly via knockout mice or RNAi. The absence of targeted agonists also precluded:
ML2-SA1 (EVP-22; C₁₄H₁₃Cl₂NO; MW 282.16 Da) is the first potent, selective, and efficacious TRPML2 agonist, developed through systematic derivatization of the TRPML3-preferring agonist SN-2 [1] [3] [5]. Its breakthrough significance stems from:
A. Chemical Optimization & Selectivity Profile
B. Validated Functional Applications
C. Research & Therapeutic Implications
Table 2: ML2-SA1 Characterization
Property | Value/Characteristic | Method of Determination |
---|---|---|
Chemical Name | 5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-4-ene | IUPAC Nomenclature [6] |
Molecular Weight | 282.16 g/mol | Theoretical Analysis [6] |
Solubility | >10 mM in DMSO | Experimental [6] [8] |
TRPML2 EC₅₀ | 1.24 μM (human), 2.38 μM (mouse) | Calcium Imaging [5] [8] |
Isoform Selectivity | No activation of TRPML1/3 at ≤50 μM | Endolysosomal Patch-Clamp [1] [5] |
Figure 3: Mechanism of TRPML2 Activation by ML2-SA1ML2-SA1 Binding
→ Conformational Change in S5-S6-PH1
→ π-α Transition in S6 Helix → Lower Gate Opening (I503/T507)
→ Cation Flux
List of Compounds Mentioned
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5